molecular formula C21H24N4O2S2 B2377773 Phenyl-N-(((5-(((phenylcarbonylamino)thioxomethyl)amino)pentyl)amino)thioxomethyl)formamide CAS No. 115079-58-8

Phenyl-N-(((5-(((phenylcarbonylamino)thioxomethyl)amino)pentyl)amino)thioxomethyl)formamide

Cat. No.: B2377773
CAS No.: 115079-58-8
M. Wt: 428.57
InChI Key: BRFLLNSMFRTVCL-UHFFFAOYSA-N
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Description

Phenyl-N-(((5-(((phenylcarbonylamino)thioxomethyl)amino)pentyl)amino)thioxomethyl)formamide is a sophisticated synthetic compound featuring a central pentyl spacer flanked by two thiourea domains, each terminated by a phenyl ring with formamide and benzamide groups. This structural motif is characteristic of molecules designed for molecular recognition and supramolecular chemistry. The thiourea (-NH-CS-NH-) functional groups are well-known for their strong and directional hydrogen-bonding capability, particularly with anions and carbonyl oxygens, making this compound a valuable scaffold for the development of synthetic receptors and sensors. Research applications primarily involve its use as a building block or a model compound for studying host-guest interactions, with potential relevance in the design of anionophores that can transport anions across lipid bilayers, a mechanism of interest in cellular physiology and therapeutics. Furthermore, its extended aromatic structure suggests potential investigation in materials science, for instance, in the self-assembly of coordination polymers or metallo-supramolecular architectures when combined with appropriate metal ions. The compound's specific geometry and dual binding sites offer a versatile platform for probing complex molecular recognition events that are fundamental to chemical biology and the development of new functional materials.

Properties

IUPAC Name

N-[5-(benzoylcarbamothioylamino)pentylcarbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S2/c26-18(16-10-4-1-5-11-16)24-20(28)22-14-8-3-9-15-23-21(29)25-19(27)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H2,22,24,26,28)(H2,23,25,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFLLNSMFRTVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NCCCCCNC(=S)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

  • Thiourea vs. Urea Analogs: Replacement of oxygen in urea (-NH-C(=O)-NH-) with sulfur in thiourea (-NH-C(=S)-NH-) increases electron delocalization due to sulfur’s polarizability, enhancing metal-binding affinity and altering solubility. For example, pestalafuranone F (C₁₁H₁₄O₂, ) exhibits reduced oxygen content compared to its analogs, leading to significant NMR shifts (ΔδH = -2.25 ppm for H-11; ΔδC = -41.4 ppm for C-11). Similar effects are expected in the target compound when compared to oxygenated analogs .
  • Substituent Effects: The phenylcarbonylamino group in the target compound contrasts with the trifluoromethoxyphenyl group in CAS 1023497-26-8 (). In contrast, the phenylcarbonylamino group may enhance π-π stacking interactions in pharmaceutical contexts .

Structural Backbone Variations

  • Chain Length and Flexibility :
    The pentyl linker in the target compound provides greater conformational flexibility compared to shorter-chain analogs like CAS 1217686-14-0 (4'-Hydroxy Atomoxetine-d3, ). Extended chains may improve binding to elongated active sites but reduce solubility due to increased hydrophobicity .

  • Comparison with Piperidine Derivatives :
    N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8, ) shares a phenylamide moiety but incorporates a rigid piperidine ring. The target compound’s thiourea linker likely offers more rotational freedom, affecting entropy-driven binding interactions .

Physicochemical and Spectroscopic Properties

NMR Spectral Trends

  • ¹H and ¹³C-NMR Shifts: Thioxomethyl groups in the target compound are expected to downfield-shift adjacent protons (e.g., δH ~2.28–4.53 ppm for analogous H-11 in pestalafuranones, ) compared to oxymethine groups. Carbon nuclei adjacent to sulfur (e.g., C-11 in pestalafuranone F, δC 26.6 ppm) exhibit upfield shifts due to reduced electronegativity .

Electronegativity and Reactivity

  • Group Electronegativity : Sulfur’s lower electronegativity (χ = 2.58) compared to oxygen (χ = 3.44) reduces polarization in thiourea bonds, as corroborated by linear relationships between ¹¹⁹Sn chemical shifts and substituent electronegativity in . This may render the target compound softer and more nucleophilic than oxygen analogs .

Q & A

Q. What are the optimal synthetic pathways for preparing Phenyl-N-(((5-(((phenylcarbonylamino)thioxomethyl)amino)pentyl)amino)thioxomethyl)formamide, and what challenges arise during synthesis?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the thioxomethyl intermediate via thiourea derivatives, using phenyl isothiocyanate and amines under controlled pH (6–7) and temperature (0–5°C) to minimize side reactions.
  • Step 2 : Coupling the pentylamine linker via carbodiimide-mediated activation (e.g., EDC/HOBt), ensuring anhydrous conditions to prevent hydrolysis.
  • Challenges : Competing thiol-disulfide equilibria and steric hindrance from the phenyl groups may reduce yields. Purification requires reverse-phase HPLC or silica gel chromatography with ethyl acetate/hexane gradients .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: A combination of techniques is essential:

  • 1H/13C NMR : Identify chemical shifts for thioxomethyl (~δ 3.2–3.8 ppm) and formamide (~δ 8.1–8.5 ppm) groups.
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 458.12) with <2 ppm error.
  • HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase. Example Table:
TechniqueKey Peaks/DataReference Range
1H NMRδ 3.4 (thioxomethyl, s)δ 3.2–3.8
HRMSm/z 458.1245 [M+H]+±2 ppm accuracy

Advanced Research Questions

Q. How can researchers evaluate the environmental stability and degradation pathways of this compound?

Methodological Answer: Use accelerated degradation studies:

  • Hydrolytic Stability : Incubate at pH 3, 7, and 9 (37°C, 72 hrs). Monitor via LC-MS for cleavage products (e.g., phenylurea derivatives).
  • Photolysis : Expose to UV-A/B light (300–400 nm) in aqueous solutions; quantify degradation kinetics using first-order models.
  • Ecotoxicity : Assess impacts on Daphnia magna (48-hr LC50) and algal growth inhibition (OECD 201/202 guidelines) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs of this compound?

Methodological Answer: Systematic substitution and bioactivity screening:

  • Variable Substituents : Modify phenyl rings (e.g., electron-withdrawing groups like -NO2 or -CF3) to probe electronic effects.
  • Chain Length Variation : Replace the pentyl linker with shorter (C3) or longer (C7) alkyl chains to assess steric/kinetic influences.
  • Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays. Compare IC50 values (see example table below) . Example SAR Data:
Analog (R-group)IC50 (nM)Selectivity Index
-NO2 (para)12.38.5
-OCH3 (meta)45.72.1

Q. How can mechanistic studies elucidate the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-limiting steps in reactions (e.g., thiol-disulfide exchange).
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies for key reactions.
  • Inhibitor Profiling : Conduct time-dependent inhibition assays with pre-incubation steps to distinguish reversible vs. irreversible binding modes .

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